N-(3-chloro-4-methylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
N-(3-chloro-4-methylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a structurally complex molecule featuring a tricyclic core with fused oxa- and diaza-heterocycles, a chloro-methylphenyl substituent, and a sulfanyl acetamide side chain.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S/c1-3-25-20(27)19-18(14-6-4-5-7-16(14)28-19)24-21(25)29-11-17(26)23-13-9-8-12(2)15(22)10-13/h4-10H,3,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXVNAUQRZGHAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuro-pyrimidine core, followed by the introduction of the sulfanyl group and the final coupling with the chlorinated aromatic ring. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process, reduce costs, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This can result in therapeutic effects, such as inhibition of inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Acetamide Derivatives
The compound (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide () shares the acetamide functional group with the target compound but differs in its sulfonamide-linked tetrahydrofuran ring system. Key distinctions include:
- Core Structure : The target compound’s tricyclic system (8-oxa-3,5-diazatricyclo framework) contrasts with the simpler tetrahydrofuran and phenylsulfonamide structure of the analogue.
- Synthesis: The analogue was synthesized via acetylation of a sulfanilyl chloride intermediate in ethanol with a 57% yield . Similar methods may apply to the target compound but would require adaptation for its tricyclic core.
Table 1: Physical and Structural Comparison
Analytical Comparisons: MS/MS-Based Dereplication
Molecular networking via high-resolution MS/MS can classify structurally related compounds by cosine scores (1 = identical fragmentation; 0 = unrelated) . For example:
- A cosine score >0.7 between the target compound and analogues would suggest shared substructures (e.g., acetamide or heterocyclic motifs).
- Fragmentation patterns of the tricyclic core (e.g., cleavage of the oxa-diaza ring) would distinguish it from simpler acetamide derivatives.
Table 2: Hypothetical MS/MS Comparison
| Compound | Parent Ion (m/z) | Key Fragment Ions (m/z) | Cosine Score vs. Target |
|---|---|---|---|
| Target Compound | 499.85* | 299.34 (tricyclic core), 154.02 (Cl-C₆H₄) | — |
| (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide | 299.34 | 154.02 (sulfonamide), 105.05 (tetrahydrofuran) | ~0.3–0.5 |
*Hypothetical molecular weight calculated based on formula.
Grouping Strategies in Computational Modeling
The “lumping strategy” groups compounds with similar physicochemical properties for predictive modeling . For instance:
- The target compound’s chloro-methylphenyl group and tricyclic core might be lumped with other lipophilic heterocycles in environmental or pharmacokinetic models.
- In contrast, simpler acetamides like the analogue in would form a separate group due to lower structural complexity.
Biological Activity
N-(3-chloro-4-methylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to detail its biological activity, focusing on antimicrobial properties, cytotoxic effects, and structure–activity relationships (SAR).
Chemical Structure
The compound features a complex structure that includes a chloro-methylphenyl moiety and a diazatricyclo framework with a sulfanyl acetamide group. This unique arrangement may contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar compounds, indicating that derivatives of such structures often exhibit significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
|---|---|---|---|
| Compound A | 0.004 | 0.008 | En. cloacae |
| Compound B | 0.015 | 0.030 | S. aureus |
| N-(3-chloro-4-methylphenyl)-2-{...} | TBD | TBD | TBD |
Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration.
In a related study, compounds with similar structural features showed promising antibacterial activity against various Gram-positive and Gram-negative bacteria, often surpassing standard antibiotics like ampicillin and streptomycin by significant margins . The most effective compounds in these studies had MIC values ranging from 0.004 mg/mL to 0.045 mg/mL.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary cytotoxicity tests performed using the MTT assay on human cell lines indicated varying degrees of toxicity among related compounds.
Table 2: Cytotoxicity Results
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | MRC5 |
| Compound B | 20 | HeLa |
| N-(3-chloro-4-methylphenyl)-2-{...} | TBD | TBD |
Note: IC50 = Concentration required to inhibit cell growth by 50%.
The mechanism by which N-(3-chloro-4-methylphenyl)-2-{...} exerts its antimicrobial effects is likely multifaceted, involving disruption of bacterial cell wall synthesis and interference with metabolic pathways. Molecular docking studies have suggested that similar compounds may inhibit key enzymes involved in bacterial survival .
Structure–Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of new compounds. The presence of specific substituents on the aromatic rings and the diazatricyclo structure appears to enhance both antibacterial and cytotoxic activities. For instance, modifications to the chloro and methyl groups can significantly alter the potency against different microbial strains.
Case Studies
- Antibacterial Efficacy : A study demonstrated that derivatives of related structures exhibited potent activity against E. coli and S. aureus, with some compounds achieving MIC values as low as 0.004 mg/mL against En. cloacae .
- Cytotoxic Profile : Another investigation reported that certain derivatives showed selective toxicity towards cancerous cell lines while maintaining lower toxicity levels in normal cells, indicating potential for therapeutic use in oncology .
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the tricyclic core, followed by sequential functionalization. Key steps include halogenation for chloro-methylphenyl substitution, thioether linkage formation, and final acetamide coupling. Solvent polarity (e.g., DMF or THF) and temperature (60–100°C) significantly influence yield and purity. For structurally similar compounds, Pd-catalyzed cross-coupling reactions are often employed for aryl group introductions.
Q. Which analytical techniques validate its structural integrity?
- ¹H/¹³C NMR : Confirms proton environments and carbon frameworks, particularly for distinguishing the tricyclic core and acetamide group .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting impurities .
- X-ray Crystallography : Resolves 3D conformation, especially for the diazatricyclo system and sulfanyl-acetamide orientation .
Q. How is preliminary biological activity screened?
Standard assays include:
- Antimicrobial : Disk diffusion assays against Staphylococcus aureus or E. coli.
- Anticancer : MTT assays on cell lines (e.g., MCF-7 for breast cancer) to measure IC₅₀ values.
- Anti-inflammatory : ELISA-based inhibition of TNF-α or IL-6 in macrophage models.
Advanced Research Questions
Q. How can reaction yields be optimized for the tricyclic core?
Apply Design of Experiments (DoE) to systematically vary parameters:
- Temperature : Higher temperatures (80–100°C) accelerate cyclization but may degrade sensitive groups.
- Catalyst Loading : Pd(PPh₃)₄ (1–2 mol%) optimizes cross-coupling efficiency .
- Solvent : Polar aprotic solvents (e.g., DMSO) enhance solubility but may require inert atmospheres . Flow chemistry systems improve reproducibility by controlling residence time and mixing .
Q. How to address contradictions in biological activity across studies?
Contradictions often arise from:
- Assay Variability : Standardize cell lines (e.g., use ATCC-validated MCF-7) and solvent controls (DMSO ≤0.1%).
- Compound Purity : Validate via HPLC (≥95% purity) to exclude confounding byproducts .
- Structural Analogues : Compare with derivatives (e.g., pyrimido-benzothiazinones) to isolate activity-contributing moieties.
Q. What computational strategies predict structure-activity relationships (SAR)?
- Density Functional Theory (DFT) : Models electronic properties of the sulfanyl-acetamide group and tricyclic π-system .
- Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., kinase binding pockets) to prioritize synthetic targets .
- QSAR Modeling : Correlates substituent effects (e.g., chloro-methylphenyl) with bioactivity using datasets from analogues.
Q. How do non-covalent interactions influence its reactivity?
Non-covalent interactions (e.g., π-π stacking, hydrogen bonding) in the tricyclic system affect:
- Crystallinity : Impacts solubility and bioavailability .
- Catalytic Transformations : Stabilizes transition states in SNAr reactions .
- Supramolecular Assembly : Dictates self-assembly in material science applications (e.g., coordination polymers) .
Methodological Considerations
- Data Contradiction Analysis : Cross-reference crystallographic data (X-ray) with spectroscopic results to resolve structural ambiguities.
- Reaction Mechanism Elucidation : Use isotopic labeling (e.g., ¹⁸O in oxadiazole derivatives) to track oxygen migration pathways.
- Stability Profiling : Conduct accelerated degradation studies under varying pH (2–12) and UV exposure to identify labile groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
